N-(4-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a thiophene ring, and an oxadiazole moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the Claisen-Schmidt condensation reaction of precursors with thiophene derivatives in the presence of a base such as potassium hydroxide (KOH) in ethanol under reflux conditions . The resulting product is then subjected to further reactions to introduce the oxadiazole and phenoxyacetamide functionalities.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of oxadiazole or thiophene rings.
Scientific Research Applications
N-(4-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with various molecular targets and pathways. It has been shown to inhibit the expression of key genes involved in cell proliferation and survival, such as KI-67, Survivin, and COX-2 . Additionally, it activates apoptotic pathways by increasing the levels of caspases and pro-apoptotic proteins like P53 and BAX . These molecular interactions contribute to its cytotoxic and anti-inflammatory effects.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can be compared with other similar compounds, such as:
N-(3-cyano-4,5,6,7-tetrahydro-benzo(b)thiophen-2-yl)-2-phenoxy-acetamide: This compound shares a similar phenoxy-acetamide structure but differs in the presence of a cyano group and a benzo(b)thiophene ring.
N-(4-aryl-5-aryloxy-thiazol-2-yl)-amides: These compounds are known for their RORγt inverse agonist activity and have a thiazole ring instead of an oxadiazole ring.
The uniqueness of this compound lies in its combination of a chlorophenyl group, thiophene ring, and oxadiazole moiety, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C20H14ClN3O3S |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-6-8-15(9-7-14)22-18(25)12-26-16-4-1-3-13(11-16)19-23-20(27-24-19)17-5-2-10-28-17/h1-11H,12H2,(H,22,25) |
InChI Key |
LVOYXVQJSLCUHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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